molecular formula C13H16N2O B3017226 (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1308980-82-6

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3017226
CAS No.: 1308980-82-6
M. Wt: 216.284
InChI Key: FCHPUPJMTKOFON-GFCCVEGCSA-N
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Description

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chiral small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a privileged motif in medicinal chemistry . This compound is of significant interest in pharmaceutical research for its potential as a key intermediate or core structure in the design of novel enzyme inhibitors. Specifically, the tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) scaffold has been strategically investigated for the development of potent and selective direct inhibitors of coagulation Factor Xa (FXa), a prominent target for next-generation anticoagulant therapies . Research indicates that derivatives of this scaffold can achieve high selectivity for FXa over other related coagulation enzymes by occupying both the S1 and S4 subsites of the active site . Beyond cardiovascular research, the THIQ core is also a fundamental building block in neuropharmacology, appearing in compounds investigated for their activity on dopamine receptors, such as allosteric modulators for the D3 receptor . The cyclopropylamide moiety in this molecule serves as a critical structural feature that can influence the compound's binding affinity and metabolic profile. This product is provided for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPUPJMTKOFON-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene.

    Carboxamide formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinoline structures exhibit antidepressant-like effects. Specifically, (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. These compounds may act on serotonin and dopamine receptors, providing a basis for their use in treating depression and anxiety disorders .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in various studies. It has shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation within the nervous system. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Cancer Therapeutics

Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. The structural features of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide may interact with cancer cell signaling pathways, leading to apoptosis or inhibition of tumor growth. Preliminary studies suggest that this compound could be a candidate for further development as an anticancer agent .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+217.13355149.7
[M+Na]+239.11549162.3
[M+NH₄]+234.16009158.9
[M+K]+255.08943157.1
[M-H]-215.11899160.0

This table summarizes the predicted collision cross-section data for the compound when ionized with various adducts.

Study on Antidepressant Activity

A study published in Chemical & Pharmaceutical Bulletin analyzed various tetrahydroisoquinoline derivatives for their antidepressant effects using animal models. The results indicated that specific modifications to the tetrahydroisoquinoline structure enhanced serotonin receptor binding affinity and increased efficacy in reducing depressive symptoms .

Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide was tested against oxidative stress-induced neuronal cell death. The findings suggested that this compound could significantly reduce cell death and improve cell viability through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (3S)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: The S-enantiomer (CAS: 871130-68-6) shares the same molecular formula but differs in stereochemistry at the 3-position. For example, JDTic (a related KOR antagonist) shows enantiomer-dependent potency, with the R-configuration often favored .

Substituent Variations on the Amine Group

Compound Name Substituent Key Pharmacological Features Source
(3R)-N-[(1R)-1-(Cyclobutylmethyl)...] (15) Cyclobutylmethyl Moderate KOR affinity (Ke ~ nM range)
(3R)-N-[(1R)-1-(Cyclopentylmethyl)...] (16) Cyclopentylmethyl Improved metabolic stability
JDTic Piperidinyl + 3-hydroxyphenyl Ke = 0.37 nM; >10,000-fold KOR selectivity
4-Me-PDTic (12) 4-Methylpiperidinyl Ke = 0.37 nM; CNS-penetrant (log BB: 0.5)
(3R)-N-ethyl... (742668-24-2) Ethyl Lower MW (204.27 g/mol); uncharacterized

Key Observations :

  • Cycloalkyl vs. Aromatic Substituents : Cyclopropyl (target compound) and cyclobutyl/cyclopentyl groups (compounds 15–16) prioritize steric effects and lipophilicity, whereas JDTic’s 3-hydroxyphenyl and piperidinyl groups enhance KOR selectivity and binding affinity .
  • CNS Penetration : 4-Me-PDTic (12) exhibits favorable CNS multiparameter optimization (MPO) scores due to its 4-methylpiperidinyl group, suggesting cyclopropyl analogs may require structural optimization for brain bioavailability .

Functional Group Modifications

  • Hydroxyl Group Position : Compounds lacking the 7-hydroxy group (e.g., compound 2 in ) show reduced KOR antagonism, highlighting the importance of this moiety for receptor interaction.
  • Halogenated Derivatives : Fluorine (compound 5) or chlorine (compound 6) at the phenyl ring improves metabolic stability and binding kinetics .

Pharmacokinetic and Pharmacodynamic Profiles

Compound KOR Ke (nM) Selectivity (KOR vs. MOR/DOR) Duration of Action
Target Compound Not reported Unknown Not characterized
JDTic 0.37 >10,000-fold Up to 28 days (oral)
4-Me-PDTic (12) 0.37 645-fold (vs. MOR) 24–48 h (s.c.)
RTI-5989-212 1.2 Short-acting <24 h

Key Findings :

  • Long-Acting Antagonists : JDTic and 4-Me-PDTic demonstrate prolonged activity due to slow dissociation from KOR and JNK-1 activation .
  • Structural Determinants of Duration : The 3-hydroxyphenyl group in JDTic correlates with extended duration, whereas cyclopropyl analogs may lack this feature .

Biological Activity

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the class of tetrahydroisoquinolines, characterized by a cyclopropyl group and a carboxamide functional group. Its molecular formula is C13H16N2OC_{13}H_{16}N_{2}O, and it has been synthesized through various methods including Pictet-Spengler condensation and cyclopropanation reactions .

1. Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives, including (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, exhibit promising antitumor properties. A study highlighted the compound's potential to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, indicating both intrinsic and extrinsic apoptotic pathways are engaged .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative disorders. Preliminary studies suggest that (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide could modulate dopamine receptors, which may be beneficial in conditions like Parkinson's disease .

3. Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Isoquinoline derivatives have shown the ability to inhibit various enzymes involved in metabolic pathways and signal transduction. This could have implications for drug development targeting metabolic disorders .

The biological activity of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is primarily mediated through its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Modulation : By inhibiting key enzymes involved in cellular signaling pathways, the compound can alter metabolic processes that contribute to disease states.

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

  • Study on Antitumor Activity : In vitro tests demonstrated that (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide significantly reduced cell viability in glioma cell lines by inducing apoptosis through caspase activation .
Cell LineIC50 (µM)Mechanism of Action
U87MG5.0Apoptosis via caspase activation
T98G6.0Mitochondrial membrane potential disruption
  • Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating dopaminergic signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via peptide coupling strategies using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. Chiral purity is maintained by employing Boc-protected tetrahydroisoquinoline precursors and resolving stereochemistry through chiral HPLC or enzymatic resolution. Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (reflux vs. ambient), and stoichiometric ratios of coupling agents .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : 1H and 13C NMR spectroscopy are indispensable for confirming the backbone structure, with key signals for the cyclopropyl group (e.g., upfield protons at δ 0.5–1.5 ppm) and tetrahydroisoquinoline ring (aromatic protons at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or X-ray crystallography can resolve the (3R) configuration. Comparative analysis with enantiomeric standards is critical for stereochemical confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Receptor-binding assays (e.g., opioid receptor subtypes κ, μ, δ) are commonly used, leveraging radioligand displacement studies with tritiated compounds like [3H]diprenorphine. Cell-based assays (e.g., cAMP inhibition in HEK-293 cells expressing target receptors) provide functional activity data. Dose-response curves (IC50/EC50 values) and selectivity profiles against related receptors (e.g., serotonin transporters) should be established to prioritize lead compounds .

Advanced Research Questions

Q. How do structural modifications to the cyclopropyl or tetrahydroisoquinoline moieties affect pharmacological selectivity and potency?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogues with substituents on the cyclopropyl group (e.g., fluorophenyl, chlorophenyl) or tetrahydroisoquinoline core (e.g., hydroxy, methoxy groups). Pharmacological testing reveals that electron-withdrawing groups on the aryl ring enhance receptor affinity, while bulkier substituents reduce blood-brain barrier penetration. Computational docking (e.g., Glide SP mode in Schrödinger Suite) correlates steric/electronic effects with binding interactions .

Q. Why might in vitro activity data conflict with in vivo efficacy results, and how can this be resolved?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetic properties (e.g., metabolic instability, low bioavailability). Advanced ADME (absorption, distribution, metabolism, excretion) profiling—including microsomal stability assays (e.g., rat liver microsomes) and PAMPA (parallel artificial membrane permeability assay)—identifies metabolic soft spots. Formulation strategies (e.g., prodrug design, lipid nanoparticle encapsulation) can mitigate these issues .

Q. What strategies ensure enantiomeric purity during scale-up synthesis, and how does impurity profiling address chiral contaminants?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures high enantiomeric excess (ee > 98%). Impurity profiling via chiral HPLC coupled with MS detects trace enantiomers. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess racemization risks under storage conditions .

Q. How do pH and temperature influence the compound’s stability in solution, and what degradation products form under stress conditions?

  • Methodological Answer : Forced degradation studies (0.1M HCl/NaOH, 3% H2O2, UV light) identify major degradation pathways. LC-MS/MS analysis reveals hydrolytic cleavage of the carboxamide bond (forming tetrahydroisoquinoline-3-carboxylic acid) or cyclopropyl ring opening. Buffered solutions (pH 4–6) at 4°C minimize degradation, while lyophilization improves long-term stability .

Q. How can contradictory data from receptor-binding assays and functional cellular assays be reconciled?

  • Methodological Answer : Contradictions may stem from assay-specific conditions (e.g., GTPγS vs. cAMP readouts). Methodological reconciliation involves orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) and receptor reserve analysis (e.g., partial vs. full agonism). Statistical meta-analysis of replicate datasets (n ≥ 3) identifies outliers, while SPR (surface plasmon resonance) validates binding kinetics independently .

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